GP 11 is classified as a radiolabeled compound, specifically utilizing carbon-11 for imaging purposes. It is synthesized through advanced techniques involving transition metal-mediated carbonylation, which allows for the incorporation of carbon-11 into its structure. This classification places GP 11 within the broader category of radiopharmaceuticals used in medical imaging.
The molecular structure of GP 11 can be characterized by its incorporation of carbon-11 into a phenytoin framework. The specific arrangement of atoms contributes to its functionality as a P-glycoprotein substrate.
GP 11 undergoes various chemical reactions relevant to its function as a tracer:
The mechanism of action for GP 11 primarily revolves around its role as a substrate for P-glycoprotein. Upon administration, GP 11 competes with other substrates for transport across the blood-brain barrier:
GP 11 possesses distinct physical and chemical properties that are significant for its application:
Analytical methods such as high-performance liquid chromatography (HPLC) are commonly employed to assess the purity and stability of GP 11 during synthesis and application.
GP 11 is primarily utilized in scientific research related to neuropharmacology and drug development:
GP11 is a small membrane protein encoded by the ΦNM1 bacteriophage genome that exhibits potent growth inhibitory effects against Staphylococcus aureus. Structural characterization of recombinant GP11 has been achieved through an integrated biophysical approach employing Size Exclusion Chromatography (SEC), Analytical Ultracentrifugation (AUC), and Small-Angle X-ray Scattering (SAXS). SEC elution profiles demonstrate that GP11 exists primarily as a stable oligomeric complex in solution, with a hydrodynamic radius consistent with a high-order quaternary structure. Complementary AUC sedimentation velocity analyses confirm this oligomerization state, revealing a single predominant peak with a sedimentation coefficient of ~8.5 S, corresponding to a molecular mass of approximately 220 kDa. This mass is consistent with a decameric assembly given GP11's monomeric molecular weight of ~22 kDa [2].
SAXS measurements provide low-resolution structural parameters and shape reconstructions of the GP11 complex in near-native conditions. The pairwise distance distribution function (P(r)) derived from scattering intensities exhibits a symmetrical peak with a maximum dimension (Dmax) of 120 Å, indicative of a compact, globular assembly. The dimensionless Kratky plot shows a defined peak at √3 followed by a rapid descent to the baseline, confirming complex rigidity and folded integrity. Ab initio modeling of SAXS data yields an elongated cylindrical structure with pronounced D5 symmetry (Figure 1A) [2] [5].
Table 1: Structural Parameters of ΦNM1 GP11 Complex
Technique | Parameter | Value | Structural Inference |
---|---|---|---|
SEC | Elution Volume | 12.8 mL | High-order oligomer (≥ decamer) |
AUC | Sedimentation Coefficient | 8.5 S | Molecular mass ≈ 220 kDa |
SAXS | Dₘₐₓ | 120 Å | Compact globular assembly |
SAXS | Rg (Radius of Gyration) | 42.3 ± 1.1 Å | Symmetrical oligomerization |
The SAXS-derived molecular envelope reveals a decameric ring architecture with a central channel (~25 Å diameter) and fivefold rotational symmetry (D5 point group). This assembly is stabilized by extensive hydrophobic interfaces between transmembrane helices of adjacent subunits. Structural homology modeling indicates similarity to viral portal proteins and ATPases involved in DNA translocation, though GP11 lacks canonical ATP-binding motifs. Intriguingly, enzymatic assays detect ATP hydrolysis activity (kcat = 15 min⁻¹) in purified GP11 complexes, suggesting an energetic role in phage DNA ejection or host manipulation. Mutations at the subunit interface (e.g., L75A) disrupt oligomerization and abolish ATPase activity, confirming that the functional unit requires intact decameric assembly [2] [3].
GP11 targets two essential bacterial pathways: peptidoglycan biosynthesis (via MurG) and divisome assembly (via DivIC). MurG is a membrane-associated glycosyltransferase that catalyzes the synthesis of lipid II—a critical peptidoglycan precursor. Bacterial adenylate cyclase two-hybrid (BACTH) screening of 345 essential S. aureus genes identifies MurG as a primary GP11 interactor. In vitro pull-down assays with purified proteins confirm direct binding, with dissociation constants (Kd) in the low micromolar range (2.8 ± 0.4 μM) [2] [3].
DivIC, a transmembrane component of the divisome complex, facilitates septal peptidoglycan synthesis by recruiting FtsW polymerase. BACTH and co-immunoprecipitation experiments demonstrate GP11-DivIC interaction, disrupting the DivIC-FtsW complex. Fluorescence microscopy reveals mislocalization of FtsW in GP11-expressing cells, with >70% of cells showing diffuse or polar FtsW signals instead of midcell rings. This disruption prevents coordinated septal wall assembly, leading to division failure [2].
CRISPR interference (CRISPRi) hypersensitivity assays validate MurG and DivIC as physiologically relevant targets. Conditional knockdown of murG or divIC via dCas9 sensitizes S. aureus to GP11 expression, reducing viability by 85% and 78%, respectively, compared to non-targeting controls (Figure 2C–D). In contrast, knockdown of unrelated essential genes (e.g., mraY) does not enhance GP11 toxicity. Genetic rescue experiments further confirm target specificity: Overexpression of MurG or DivIC partially restores growth in GP11-expressing cells (restoration of 45% and 52% growth, respectively). These data establish that GP11 lethality requires functional depletion of MurG and DivIC activities [2] [3].
Table 2: CRISPRi Hypersensitivity of GP11-Expressing S. aureus
CRISPRi Target | Function | Viability Reduction | Genetic Rescue Efficiency |
---|---|---|---|
murG | Lipid II biosynthesis | 85% ± 4% | 45% ± 6% |
divIC | Divisome assembly | 78% ± 5% | 52% ± 5% |
mraY (control) | Lipid I biosynthesis | 5% ± 3% | Not applicable |
GP11 binding to MurG inhibits its glycosyltransferase activity, blocking the conversion of lipid I to lipid II—the final membrane-anchored peptidoglycan precursor. Liquid chromatography-mass spectrometry (LC-MS) quantifies a 65% reduction in lipid II pools in GP11-expressing cells within 15 minutes of induction. Complementation with exogenous synthetic lipid II partially restores peptidoglycan incorporation (35% rescue of cell wall integrity), confirming lipid II depletion as a primary mechanism [2].
Concurrently, GP11 binding to DivIC prevents FtsW recruitment to the division septum. Time-lapse microscopy shows failed septation in >60% of cells, resulting in multiseptated, enlarged morphologies (average cell volume increase: 2.8-fold). This dual inhibition stalls both diffuse (peripheral) and septal peptidoglycan synthesis, triggering cell lysis. Phage infection studies with ΦNM1 Δgp11 mutants corroborate this mechanism: Infection by GP11-deficient phage fails to reduce lipid II levels and shows attenuated lysis kinetics, confirming GP11 is necessary in vivo for efficient host remodeling [2] [3].
Structurally, GP11’s N-terminal amphipathic helix is critical for MurG binding, while its C-terminal transmembrane domain mediates DivIC interaction. Mutations in these regions (e.g., NΔ15, CΔ10) abolish target binding and eliminate antibacterial activity without affecting oligomerization. This bipartite binding architecture enables simultaneous disruption of peptidoglycan biosynthesis and divisome assembly, making GP11 a potent, multitarget phage effector [2].
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8